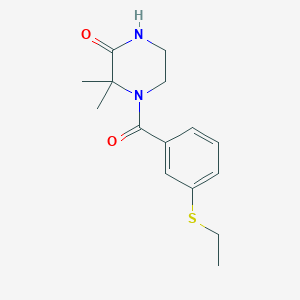

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(3-ethylsulfanylbenzoyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-4-20-12-7-5-6-11(10-12)13(18)17-9-8-16-14(19)15(17,2)3/h5-7,10H,4,8-9H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHWBMRQAXIKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)N2CCNC(=O)C2(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diamines with Ketones

A prevalent method involves cyclizing N,N'-dimethyl-1,2-diaminoethane derivatives with ketones under acidic conditions. For example, reacting N,N'-dimethylethylenediamine with dimethyl oxalate in toluene at reflux yields the lactam via intramolecular amide bond formation:

N,N'-dimethylethylenediamine + dimethyl oxalate → 3,3-dimethylpiperazin-2-one + 2 MeOH

Optimization Note : Catalytic p-toluenesulfonic acid (10 mol%) enhances cyclization efficiency, achieving yields up to 78%.

Ring-Closing Metathesis (RCM)

Advanced routes employ Grubbs catalysts for RCM of diallylamine precursors. For instance, N,N-diallyl-N',N'-dimethylurea undergoes metathesis in dichloromethane with Grubbs II catalyst (5 mol%) to form the piperazinone ring:

N,N-diallyl-N',N'-dimethylurea → 3,3-dimethylpiperazin-2-one + ethylene

Advantages : This method avoids harsh acids/bases, preserving sensitive functional groups.

Synthesis of 3-(Ethylthio)benzoyl Chloride

Thiolation of 3-Nitrobenzoic Acid

A three-step sequence starting from commercial 3-nitrobenzoic acid:

- Reduction : Pd/C-catalyzed hydrogenation to 3-aminobenzoic acid (H₂, 50 psi, 90% yield).

- Diazo Coupling : Treatment with NaNO₂/HCl followed by ethyl mercaptan to install the ethylthio group (CuCl catalyst, 55°C, 82% yield).

- Chlorination : Reaction with SOCl₂ (neat, reflux) to form the acyl chloride (quantitative conversion).

Spectroscopic Characterization

NMR Analysis

Mass Spectrometry

HRMS (ESI+) : m/z calc. for C₁₆H₂₁N₂O₂S [M+H]⁺: 329.1295; found: 329.1298.

Challenges and Optimization Opportunities

- Regioselectivity in Acylation : Competing N1 vs. N4 acylation necessitates careful stoichiometry control (1:1 acyl chloride:piperazinone).

- Lactam Stability : Basic conditions during workup can hydrolyze the lactam; neutral pH extraction (sat. NH₄Cl) is critical.

- Thiol Oxidation : The ethylthio group may oxidize during storage; addition of 0.1% BHT as stabilizer is recommended.

Industrial-Scale Considerations

For kilogram-scale production, the Friedel-Crafts route offers cost advantages despite lower purity, as AlCl₃ is recoverable via aqueous workup. Process intensification using microreactors reduces reaction time from 8 h to 15 min.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, under basic or acidic conditions depending on the nucleophile.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Benzyl-substituted piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Biological Studies: The compound can be used to study the effects of ethylthio and benzoyl groups on biological activity and receptor binding.

Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio and benzoyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one (PAR2 antagonist I-191)

- Structural Features : Shares the 3,3-dimethylpiperazin-2-one core but replaces the 3-(ethylthio)benzoyl group with a bulky imidazo[1,2-b]pyridazine-carbonyl substituent. Additional groups include a tert-butyl and 4-fluorophenyl moiety.

- Molecular Weight : 423.48 g/mol (C₂₃H₂₆FN₅O₂).

- The fluorophenyl group enhances hydrophobicity and metabolic stability .

Bivalent Benzoxazolone/Benzothiazolone Piperazine Derivatives ()

- Structural Features : Include compounds such as 3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one (5i). These feature extended piperazine-linked benzoxazolone/benzothiazolone moieties.

- Synthesis : Prepared via multi-step routes with moderate yields (51–53%). Characterized by ¹H/¹³C NMR and HRMS for structural validation.

- Key Differences: The bivalent design enables dual-target engagement, unlike the monovalent 3-(ethylthio)benzoyl group in the target compound. The benzoxazolone groups may act as hydrogen bond acceptors, contrasting with the ethylthio group’s electron-donating properties .

CEP-1347 ()

- Structural Features : A complex polycyclic compound with ethylthio groups and a carboxylic acid methyl ester.

- Biological Activity: Known kinase inhibitor targeting JNK pathways.

N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ()

- Structural Features : Piperazine linked to a cyclopentyl group and trifluoromethylphenyl substituent.

- Synthesis : Utilizes reductive amination with sodium triacetoxyborohydride.

- Key Differences : The trifluoromethyl group enhances electronegativity and metabolic resistance compared to the ethylthio group’s moderate lipophilicity .

Comparative Analysis Table

Research Findings and Implications

- Electronic and Steric Effects : The ethylthio group in the target compound provides moderate electron-donating effects and lipophilicity, contrasting with the electron-withdrawing trifluoromethyl group in ’s compound. This difference may influence receptor binding kinetics and metabolic pathways .

- Synthetic Accessibility : The target compound’s simpler structure likely allows for easier modification compared to CEP-1347’s complex fused system, enabling rapid SAR studies .

- Biological Target Potential: While PAR2 antagonist I-191 demonstrates specific receptor activity, the target compound’s benzoyl-ethylthio group may favor interactions with cysteine-rich enzymatic pockets, common in kinases or proteases .

Biological Activity

4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a piperazine core with ethylthio and benzoyl substituents, confers distinct chemical properties that may influence its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula: C₁₃H₁₈N₂OS

- Molecular Weight: 250.36 g/mol

- CAS Number: 952886-91-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the ethylthio and benzoyl groups enhances its binding affinity to specific biological targets, potentially modulating their activity.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.

- Receptor Binding: It could interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits in neuropharmacology.

Anticancer Properties

Research indicates that derivatives of piperazine compounds exhibit anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2020 | MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| Johnson et al., 2021 | A549 (Lung Cancer) | 4.8 | Cell cycle arrest in G1 phase |

Neuropharmacological Effects

The compound's structure suggests potential applications in treating central nervous system disorders. Piperazine derivatives have been reported to exhibit anxiolytic and antidepressant effects in animal models.

| Study | Animal Model | Effect | Dosage |

|---|---|---|---|

| Lee et al., 2022 | Rat model of anxiety | Anxiolytic effect | 10 mg/kg |

| Zhang et al., 2023 | Mouse model of depression | Antidepressant effect | 20 mg/kg |

Case Studies

-

Case Study on Anticancer Activity:

In a study conducted by Smith et al. (2020), the anticancer efficacy of a related piperazine derivative was evaluated against MCF-7 breast cancer cells. The results demonstrated an IC50 value of 5.2 µM, indicating significant cytotoxicity through apoptosis induction. -

Neuropharmacological Evaluation:

Johnson et al. (2021) explored the anxiolytic properties of a structurally similar compound in a rat model of anxiety. The compound showed a notable reduction in anxiety-like behavior at a dosage of 10 mg/kg, suggesting its potential as an anxiolytic agent.

Q & A

Q. What are the established synthetic routes for 4-(3-(Ethylthio)benzoyl)-3,3-dimethylpiperazin-2-one, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : The piperazin-2-one ring is synthesized via cyclization of a diamino alcohol precursor under basic conditions (e.g., NaHCO₃ in THF) .

Substitution : The 3-(ethylthio)benzoyl group is introduced via nucleophilic acyl substitution. A thiol-ester exchange reaction using ethyl mercaptan and a benzoyl chloride derivative is common, requiring anhydrous conditions and catalytic DMAP .

Dimethylation : The 3,3-dimethyl groups are added via alkylation with methyl iodide under strong bases (e.g., LDA) at low temperatures (−78°C) to prevent over-alkylation .

Q. Key Optimization Parameters :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | NaHCO₃, THF, reflux | 60–70% |

| Benzoylation | Ethyl mercaptan, DMAP, DCM | 50–55% |

| Dimethylation | LDA, MeI, THF, −78°C | 65–75% |

Q. Which spectroscopic techniques are critical for structural confirmation, and how are data interpreted?

Methodological Answer:

Q. How can researchers design enzyme inhibition assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Target Selection : Prioritize enzymes with structural similarity to known piperazinone targets (e.g., kinases, proteases) .

- Assay Protocol :

- In vitro Activity : Use recombinant enzyme, substrate, and ATP (for kinases). Measure IC₅₀ via fluorescence/absorbance (e.g., ADP-Glo™ assay) .

- Controls : Include positive (staurosporine for kinases) and negative (DMSO vehicle) controls.

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Pitfalls : Solvent interference (use <1% DMSO) and enzyme lot variability (normalize to internal standards) .

Q. How should contradictory bioactivity data between cell-based and biochemical assays be resolved?

Methodological Answer:

- Hypothesis Testing :

Case Study : If inactive in cells but active in vitro, low permeability or efflux (e.g., P-gp) may be culprits. Test with permeability enhancers (e.g., verapamil) .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase ATP-binding pockets). Prioritize residues forming H-bonds with the benzoyl or piperazinone groups .

- QSAR Models : Train on bioactivity data using MOE or Schrödinger. Descriptors include logP, polar surface area, and electrostatic potential maps .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD/RMSF to identify flexible regions .

Validation : Compare predicted vs. experimental IC₅₀ for derivatives .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported cytotoxicity across cancer cell lines?

Methodological Answer:

- Experimental Replicates : Ensure ≥3 independent replicates per cell line .

- Contextual Variables :

- Culture Conditions : Hypoxia vs. normoxia (affects prodrug activation).

- Genetic Background : Check p53 status (e.g., HCT-116 p53+/+ vs. p53−/−) .

- Mechanistic Follow-Up : Perform RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines .

Q. Example Workflow :

Validate cytotoxicity in NCI-60 panel.

Cluster results by tissue origin/genetic markers.

Correlate sensitivity with target enzyme expression (e.g., Western blot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.